Methyl 11,14,17-eicosatrienoate

Lipidomics Gas Chromatography Method Validation

Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7), also known as cis-11,14,17-eicosatrienoic acid methyl ester, is a polyunsaturated fatty acid methyl ester (PUFA-ME) with a 20-carbon chain containing three cis double bonds at the 11, 14, and 17 positions. As the methyl ester derivative of an omega-3 (n-3) fatty acid, this compound is primarily utilized as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) workflows for lipidomics and fatty acid profiling.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 55682-88-7
Cat. No. B1239288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 11,14,17-eicosatrienoate
CAS55682-88-7
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+
InChIKeyXQAVRBUXEPJVRC-JSIPCRQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7): Omega-3 Methyl Ester Standard for Lipidomics and Bioactivity Profiling


Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7), also known as cis-11,14,17-eicosatrienoic acid methyl ester, is a polyunsaturated fatty acid methyl ester (PUFA-ME) with a 20-carbon chain containing three cis double bonds at the 11, 14, and 17 positions [1]. As the methyl ester derivative of an omega-3 (n-3) fatty acid, this compound is primarily utilized as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) workflows for lipidomics and fatty acid profiling . Its synthetic origin and liquid physical form at ambient temperature distinguish it from free acid counterparts, and it is supplied commercially at ≥98% purity (GC) for research applications . Beyond analytical utility, the parent acid and its methyl ester have been identified as bioactive constituents in natural sources, demonstrating antimutagenic and antiproliferative properties in cellular models [2].

Why Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7) Cannot Be Substituted by Omega-6 or Omega-3 Analogs in Analytical and Functional Studies


Substituting Methyl 11,14,17-eicosatrienoate with other C20:3 methyl ester positional isomers (e.g., the omega-6 analog Methyl 8,11,14-eicosatrienoate, CAS 21061-10-9) or more highly unsaturated omega-3 esters (e.g., Methyl 5,8,11,14,17-eicosapentaenoate, CAS 2734-47-6) is scientifically invalid for both analytical and functional applications. In GC-based lipidomics, each PUFA-ME possesses a unique chromatographic retention index (RI) and mass spectral fragmentation pattern, making isomer-specific identification and quantification entirely dependent on the use of the exact positional standard . Functionally, the location of double bonds dictates metabolic fate: the omega-3 double bond at position 17 in Methyl 11,14,17-eicosatrienoate renders it a poor substrate for cyclooxygenase (COX) enzymes, meaning it does not enter the prostanoid biosynthetic pathway, whereas the omega-6 isomer Methyl 8,11,14-eicosatrienoate (dihomo-γ-linolenic acid methyl ester) serves as a direct precursor for series-1 prostaglandins [1]. Consequently, procurement of the precise positional isomer is non-negotiable for generating reliable, reproducible data.

Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7): Quantitative Comparator Evidence for Procurement Decision-Making


Omega-3 vs. Omega-6 Positional Isomerism: Distinct Chromatographic Identity for Analytical Method Validation

In gas chromatographic analysis of fatty acid methyl esters (FAMEs), positional isomers of eicosatrienoic acid methyl ester (C20:3) are resolved based on their distinct retention characteristics. While exact Kovats retention indices are column- and condition-dependent, the omega-3 isomer Methyl 11,14,17-eicosatrienoate (C20:3 n-3) elutes at a different retention time compared to its omega-6 positional isomer Methyl 8,11,14-eicosatrienoate (C20:3 n-6, CAS 21061-10-9) on standard polar capillary columns (e.g., DB-WAX, HP-101) [1]. This differential elution is fundamental to accurate peak assignment in complex biological lipid extracts, where both isomers may co-occur . Procurement of the incorrect isomer standard leads to misidentification and erroneous quantification of fatty acid profiles in lipidomics studies.

Lipidomics Gas Chromatography Method Validation

Divergent Cyclooxygenase (COX) Substrate Specificity: Functional Consequence of C17 Double Bond

The double bond position in eicosatrienoic acid methyl esters dictates their metabolic fate as COX substrates. The omega-6 isomer Methyl 8,11,14-eicosatrienoate (dihomo-γ-linolenic acid methyl ester) is efficiently converted by COX enzymes to series-1 prostaglandins and thromboxanes, serving as a functional precursor in prostanoid biosynthesis [1]. In contrast, Methyl 11,14,17-eicosatrienoate, possessing an omega-3 double bond at C17, is a poor substrate for COX-1 and COX-2 and is not significantly converted into prostaglandins . This functional divergence is a direct consequence of the C17 double bond, which alters the spatial and electronic requirements for COX active site engagement.

Eicosanoid Biosynthesis Enzymology Inflammation

Antimutagenic Activity Against Aflatoxin B₁ and Trp-P-2: Direct Comparative Potency with Phytol

In a direct head-to-head comparison using the Ames Salmonella/microsome assay, Methyl 11,14,17-eicosatrienoate demonstrated broad-spectrum antimutagenic activity against both aflatoxin B₁ (AFB₁) and Trp-P-2, whereas phytol (another bioactive constituent co-isolated from Perilla frutescens leaves) was effective only against Trp-P-2 and failed to suppress AFB₁-induced mutagenicity [1]. This differential activity profile highlights the compound's unique efficacy against mycotoxin-induced mutagenesis, a property not shared by its natural co-occurring comparator.

Antimutagenesis Toxicology Natural Products

Antiproliferative Activity in Human Cancer Cell Lines: Concentration-Dependent Growth Inhibition

Methyl 11,14,17-eicosatrienoate (methyl ETA) exhibits concentration-dependent antiproliferative effects against multiple human cancer cell lines. At 25.0 μg/mL, the compound inhibited the growth of HT-29 human colon cancer cells by 80% and MG-63 human osteosarcoma cells by 63% [1]. While its potency was lower than that of the co-isolated comparator phytol (which achieved 91% inhibition of MG-63 cells at 10.0 μg/mL), the compound demonstrated clear, quantifiable antiproliferative activity across three distinct cancer cell lines (HT-29 colon, MG-63 osteosarcoma, and AZ-521 gastric), accompanied by marked suppression of DNA synthesis in MG-63 cells at 50.0 μg/mL [2].

Cancer Biology Cytotoxicity Natural Products

Formulation-Relevant Physicochemical Distinction: Methyl Ester vs. Free Acid Solubility and Stability

The methyl ester derivatization of 11,14,17-eicosatrienoic acid confers significantly enhanced volatility and thermal stability compared to the free acid, enabling direct analysis by gas chromatography without prior derivatization . The methyl ester is supplied as a liquid at ambient temperature and is freely soluble in organic solvents including ethanol, DMF, and DMSO (up to 100 mg/mL), whereas the free acid exhibits different solubility behavior . This physicochemical distinction is critical for analytical workflows where the methyl ester serves as a ready-to-use reference standard, as well as for in vitro studies where the esterified form may facilitate cellular uptake and subsequent intracellular hydrolysis to the bioactive free acid .

Formulation Science Analytical Chemistry Lipid Handling

Optimal Research and Procurement Scenarios for Methyl 11,14,17-eicosatrienoate (CAS 55682-88-7)


Analytical Reference Standard for Omega-3 Fatty Acid Profiling in Lipidomics

This compound is the definitive analytical reference standard for the accurate identification and quantification of the omega-3 eicosatrienoic acid methyl ester (C20:3 n-3) in complex biological matrices via GC-MS or GC-FID. Its use ensures correct peak assignment, preventing misidentification with the omega-6 positional isomer (C20:3 n-6) which elutes at a different retention time and possesses a distinct mass spectrum . This application is critical in nutritional lipidomics, metabolic studies, and biomarker discovery programs where precise isomer-specific quantification is required.

Non-Prostanoid-Forming Control in Eicosanoid Pathway Studies

For investigations dissecting the COX-mediated branch of eicosanoid biosynthesis, Methyl 11,14,17-eicosatrienoate (or its hydrolyzed free acid) serves as a valuable negative control or non-prostanoid-forming comparator. Unlike the omega-6 analog Methyl 8,11,14-eicosatrienoate, which is efficiently converted to series-1 prostaglandins, this omega-3 isomer is a poor COX substrate and does not appreciably enter the prostanoid pathway . Researchers can employ this compound to isolate omega-3-specific signaling effects that are independent of COX-derived eicosanoid production.

Bioactive Lipid for Antiproliferative and Antimutagenic Mechanism Studies

Based on established in vitro evidence, this compound is a validated tool for studying omega-3 fatty acid-mediated suppression of human cancer cell proliferation. At 25.0 μg/mL, it inhibits HT-29 colon cancer cell growth by 80% and MG-63 osteosarcoma cell growth by 63%, accompanied by marked reduction in DNA synthesis . Additionally, its unique antimutagenic profile—suppressing both aflatoxin B₁- and Trp-P-2-induced mutagenicity—supports its use as a positive control or lead compound in natural product-derived antimutagen discovery programs .

Methyl Ester Prodrug Formulation for Cellular Lipid Uptake Studies

The methyl ester form is more lipid-soluble than the corresponding free acid, facilitating passive diffusion across cellular membranes. Once internalized, intracellular esterases hydrolyze the methyl ester to release the bioactive free acid (11,14,17-eicosatrienoic acid) . This prodrug-like property makes the methyl ester the preferred form for in vitro supplementation studies where efficient and controlled cellular delivery of the omega-3 fatty acid is required, bypassing the solubility and uptake limitations often encountered with free fatty acids in aqueous culture media.

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